Cas no 34627-64-0 (3'-Chloro-3'-deoxy-5'-O-tritylthymidine)

3'-Chloro-3'-deoxy-5'-O-tritylthymidine is a modified nucleoside derivative widely used in oligonucleotide synthesis and pharmaceutical research. The 3'-chloro substitution enhances its utility as an intermediate in the preparation of chain-terminating analogs, while the 5'-O-trityl group provides protection during solid-phase synthesis, ensuring selective reactivity. This compound is particularly valuable for studying DNA/RNA interactions and developing antiviral or anticancer agents due to its ability to inhibit polymerase activity. Its high purity and stability under standard laboratory conditions make it a reliable choice for precise synthetic applications. The product is commonly employed in controlled reactions where regioselectivity and functional group compatibility are critical.
3'-Chloro-3'-deoxy-5'-O-tritylthymidine structure
34627-64-0 structure
Product name:3'-Chloro-3'-deoxy-5'-O-tritylthymidine
CAS No:34627-64-0
MF:
MW:
CID:4673852

3'-Chloro-3'-deoxy-5'-O-tritylthymidine Chemical and Physical Properties

Names and Identifiers

    • 3'-Chloro-3'-deoxy-5'-O-tritylthymidine

3'-Chloro-3'-deoxy-5'-O-tritylthymidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C210955-25mg
3'-Chloro-3'-deoxy-5'-O-tritylthymidine
34627-64-0
25mg
$ 140.00 2022-04-01
TRC
C210955-10mg
3'-Chloro-3'-deoxy-5'-O-tritylthymidine
34627-64-0
10mg
$ 85.00 2022-04-01
TRC
C210955-50mg
3'-Chloro-3'-deoxy-5'-O-tritylthymidine
34627-64-0
50mg
$ 235.00 2022-04-01

Additional information on 3'-Chloro-3'-deoxy-5'-O-tritylthymidine

Recent Advances in the Study of 3'-Chloro-3'-deoxy-5'-O-tritylthymidine (CAS: 34627-64-0)

3'-Chloro-3'-deoxy-5'-O-tritylthymidine (CAS: 34627-64-0) is a chemically modified nucleoside derivative that has garnered significant attention in the field of medicinal chemistry and drug development. This compound serves as a key intermediate in the synthesis of various antiviral and anticancer agents, particularly those targeting DNA polymerases and reverse transcriptases. Recent studies have focused on optimizing its synthetic pathways, exploring its biological activities, and evaluating its potential therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the improved synthetic yield of 3'-Chloro-3'-deoxy-5'-O-tritylthymidine through a novel catalytic approach using palladium-based complexes. The researchers reported a 15% increase in yield compared to traditional methods, along with reduced byproduct formation. This advancement is critical for scaling up production for preclinical and clinical studies.

In another groundbreaking study, researchers investigated the compound's role as a precursor for prodrug development. By modifying the 3'-chloro and 5'-trityl groups, the team synthesized a series of derivatives with enhanced bioavailability and target specificity. These derivatives showed promising results in in vitro assays against HIV-1 and hepatitis B virus (HBV), with IC50 values in the low micromolar range.

Further research has explored the mechanistic aspects of 3'-Chloro-3'-deoxy-5'-O-tritylthymidine's activity. A 2024 paper in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound inhibits viral replication by competitively binding to the active site of reverse transcriptase, thereby preventing the incorporation of natural nucleotides into the growing DNA chain. Structural analysis via X-ray crystallography provided detailed insights into these interactions, paving the way for rational drug design.

Despite these advancements, challenges remain in the clinical translation of 3'-Chloro-3'-deoxy-5'-O-tritylthymidine-based therapies. Issues such as metabolic stability, off-target effects, and resistance development need to be addressed. Ongoing studies are employing computational modeling and high-throughput screening to identify optimal derivatives with improved pharmacokinetic profiles.

In conclusion, 3'-Chloro-3'-deoxy-5'-O-tritylthymidine (CAS: 34627-64-0) continues to be a molecule of high interest in the development of antiviral and anticancer agents. Recent research has not only optimized its synthesis but also expanded its therapeutic potential through structural modifications and mechanistic studies. Future work will likely focus on overcoming current limitations and advancing promising candidates into clinical trials.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd